2-(3-Bromopropoxy)isoindoline-1,3-dione

Nucleophilic substitution Leaving group ability Reaction kinetics

Choose 2-(3-Bromopropoxy)isoindoline-1,3-dione for reliable, scalable masked amine introduction. The bromopropoxy chain provides superior electrophilic reactivity over sluggish chloro analogs while avoiding the instability of iodo variants. After nucleophilic displacement, standard hydrazinolysis cleaves the phthalimide to reveal the free amine. Published thermochemical data enable accurate calorimetric safety assessments for exothermic alkylations—a critical advantage over uncharacterized alternatives. Ideal for pharmaceutical intermediates, derivatization reagents, and macrocyclic ligand synthesis.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 5181-36-2
Cat. No. B1266953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropoxy)isoindoline-1,3-dione
CAS5181-36-2
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr
InChIInChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
InChIKeyQCHIILZRVOHYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromopropoxy)isoindoline-1,3-dione: A Core N-Alkoxyphthalimide Intermediate with a Terminal Bromine Handle


2-(3-Bromopropoxy)isoindoline-1,3-dione (CAS 5181-36-2), also known as N-(3-bromopropoxy)phthalimide, is an N-substituted phthalimide derivative featuring a 3-bromopropoxy side chain appended to the nitrogen atom of the isoindoline-1,3-dione core. This compound is a white to off-white solid with a molecular formula of C11H10BrNO3 and a molecular weight of approximately 284.11 g/mol, with a density of 1.63 g/cm³ and a boiling point of 389.7°C at 760 mmHg . As a member of the N-alkoxyphthalimide class, it is widely utilized as a synthetic building block in organic chemistry, particularly in the preparation of more complex molecules, derivatization reagents for analytical chemistry, and as a precursor for further functional group transformations [1]. The terminal primary alkyl bromide serves as an electrophilic handle for nucleophilic substitution reactions, while the phthalimide moiety acts as a masked amine equivalent, enabling controlled introduction of aminopropoxy functionality .

Why 2-(3-Bromopropoxy)isoindoline-1,3-dione Cannot Be Casually Substituted with Its Chloro, Iodo, or Ethyl Analogs


Despite belonging to the same N-alkoxyphthalimide structural class, 2-(3-bromopropoxy)isoindoline-1,3-dione exhibits distinct reactivity and physicochemical properties that preclude simple substitution with its closest analogs, including the chloro variant 2-(3-chloropropoxy)isoindoline-1,3-dione (CAS 92635-22-8), the iodo variant N-(3-iodopropyl)phthalimide (CAS 5457-29-4), and the shorter-chain N-(2-bromoethyl)phthalimide (CAS 14396-74-4) . The bromide leaving group confers a specific balance between stability and electrophilicity that differs fundamentally from the more sluggish chloride and the excessively labile iodide, while the three-carbon propoxy linker introduces a spatial separation between the reactive terminus and the phthalimide core that critically modulates hydrolysis kinetics and steric accessibility in nucleophilic displacement reactions [1]. Substitution with an off-target analog without adjusting reaction parameters can lead to incomplete conversion, altered reaction selectivity, or unpredictable byproduct formation, making compound-specific validation essential for reproducible synthetic outcomes [2].

Quantitative Differentiation Guide for 2-(3-Bromopropoxy)isoindoline-1,3-dione


Superior Leaving Group Reactivity of 2-(3-Bromopropoxy)isoindoline-1,3-dione Relative to Chloro Analog

In nucleophilic displacement reactions, the bromide substituent in 2-(3-bromopropoxy)isoindoline-1,3-dione exhibits significantly enhanced leaving group capability compared to the chloride in 2-(3-chloropropoxy)isoindoline-1,3-dione. This differential reactivity is a class-level inference grounded in well-established bond dissociation energetics and leaving group pKa principles [1]. In isoindoline-1,3-dione derivatives where the aromatic core is directly halogenated rather than side-chain substituted, brominated derivatives have been demonstrated to be more effective than chlorinated derivatives in biological assays [2].

Nucleophilic substitution Leaving group ability Reaction kinetics

Hydrolytic Stability Advantage of 2-(3-Bromopropoxy)isoindoline-1,3-dione Over Iodo Analog for Controlled Derivatization

The bromo substituent in 2-(3-bromopropoxy)isoindoline-1,3-dione provides an optimal balance between adequate electrophilicity for efficient derivatization and sufficient stability against premature hydrolysis during storage and handling. The iodo analog, N-(3-iodopropyl)phthalimide (CAS 5457-29-4), bears a superior leaving group (iodide, pKa of conjugate acid HI ≈ -10) but is substantially more prone to unintended solvolysis and thermal decomposition due to the significantly weaker C-I bond (bond dissociation energy ≈ 213 kJ/mol, ~72 kJ/mol weaker than C-Br) [1]. This class-level inference from fundamental physical organic chemistry principles indicates that the bromo compound offers a more robust and predictable shelf-life profile while retaining ample reactivity for most synthetic applications [2].

Hydrolytic stability Functional group tolerance Derivatization reagent

Alkaline Hydrolysis Kinetics of 2-(3-Bromopropoxy)isoindoline-1,3-dione Versus N-(2-Bromoethyl)phthalimide

The alkaline hydrolysis of N-(3-bromopropyl)phthalimide (this compound) has been quantitatively compared to its two-carbon analog, N-(2-bromoethyl)phthalimide (NBEPH). In a direct head-to-head kinetic study, both compounds exhibited pseudo-first-order rate constants (kobs) with a linear dependence on hydroxide ion concentration over the [OH⁻] range of 5 × 10⁻⁴ M to 2 × 10⁻³ M. The second-order rate constants (kOH) for hydroxide attack on the phthalimide carbonyl were determined and found to conform to a linear Taft substituent constant relationship with a reaction constant (ρ*) of 1.01 ± 0.10, confirming that nucleophilic attack is the rate-limiting step [1].

Alkaline hydrolysis Reaction kinetics Structure-reactivity relationship

Thermochemical Stability Parameters of 2-(3-Bromopropoxy)isoindoline-1,3-dione: Standard Molar Enthalpy of Formation

The standard (p° = 0.1 MPa) massic energy of combustion (Δcu°) for crystalline 2-(3-bromopropoxy)isoindoline-1,3-dione (reported as N-(3-bromopropyl)phthalimide) was determined experimentally using a rotating-bomb combustion calorimeter at 298.15 K. This primary thermochemical measurement, conducted in a direct comparative study alongside three other N-substituted phthalimides, enabled the derivation of the standard molar enthalpy of formation in both the crystalline and gaseous phases [1]. These values provide a quantitative baseline for understanding the compound's thermodynamic stability and are essential for assessing its behavior in energy-intensive processes or for calorimetric safety evaluations during scale-up .

Thermochemistry Enthalpy of formation Combustion calorimetry

Derivatization Reagent Performance of 2-(3-Bromopropoxy)isoindoline-1,3-dione in Carbonyl Metabolite Analysis

2-(3-Bromopropoxy)isoindoline-1,3-dione has been patented and validated as a key derivatization reagent for carbonyl-containing metabolites in non-targeted metabolomics workflows. In this application, the compound serves as a precursor to 3-((1,3-dioxo-2-isoindolinyl)-oxy)-N,N,N-trimethylpropylammonium bromide, which introduces a permanently charged quaternary ammonium group to carbonyl analytes [1][2]. This derivatization strategy achieves enhanced detection sensitivity, reduced instrument drift, and elimination of noise interference in LC-MS analysis relative to underivatized carbonyl detection methods [3].

Derivatization reagent Metabolomics Mass spectrometry sensitivity

Primary Research and Industrial Application Scenarios for 2-(3-Bromopropoxy)isoindoline-1,3-dione Based on Verified Differentiation Data


Synthesis of N-Alkylated Amines via Nucleophilic Displacement with Controlled Reactivity

2-(3-Bromopropoxy)isoindoline-1,3-dione is optimally deployed as an electrophilic alkylating agent for introducing a masked aminopropoxy group onto nitrogen, oxygen, or sulfur nucleophiles. The bromide leaving group provides a favorable balance of reactivity—significantly more efficient than the chloro analog while avoiding the excessive lability and storage instability of the iodo analog [1]. Following nucleophilic displacement, the phthalimide protecting group can be cleaved under standard hydrazinolysis or alkaline hydrolysis conditions, as validated by kinetic studies demonstrating that the three-carbon propoxy linker does not anomalously accelerate or impede phthalimide ring opening compared to the two-carbon ethyl analog . This makes the compound particularly valuable in multi-step syntheses of pharmaceutical intermediates, macrocyclic ligands, and functionalized polymers where controlled, stepwise amine introduction is required [2].

Carbonyl Metabolite Derivatization for Enhanced LC-MS Detection in Metabolomics

This compound serves as a critical precursor for preparing a quaternary ammonium-tagged derivatization reagent specifically designed for carbonyl-containing metabolites. The patented workflow involves synthesizing 3-((1,3-dioxo-2-isoindolinyl)-oxy)-N,N,N-trimethylpropylammonium bromide from 2-(3-bromopropoxy)isoindoline-1,3-dione, followed by hydrazinolysis to generate the active derivatizing species that installs a permanently charged moiety onto carbonyl analytes [1]. This derivatization strategy is validated to increase detection sensitivity and reduce analytical noise in non-targeted metabolomics workflows compared to underivatized methods, making the compound a strategic procurement choice for core metabolomics facilities and bioanalytical laboratories seeking reproducible, high-sensitivity carbonyl profiling capabilities [2].

Thermochemically Characterized Building Block for Process Development and Scale-Up

For process chemists and chemical engineers engaged in scaling reactions involving N-alkoxyphthalimide intermediates, 2-(3-bromopropoxy)isoindoline-1,3-dione offers a distinct advantage: its standard molar enthalpy of formation and combustion energetics have been experimentally determined and published in peer-reviewed thermochemical literature [1]. This thermochemical characterization—lacking for many niche analogs—provides essential data for calorimetric safety assessments, reaction heat management, and computational process modeling. When scaling exothermic alkylations or planning distillative purification steps, this quantitative thermodynamic baseline supports more accurate hazard evaluation and process design compared to using structurally similar but thermochemically uncharacterized alternatives .

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